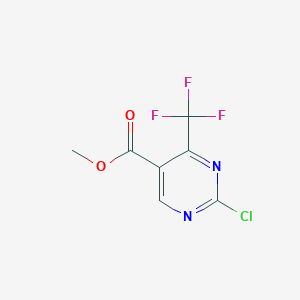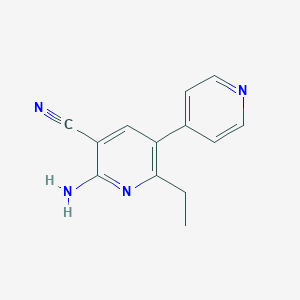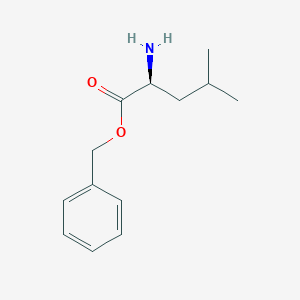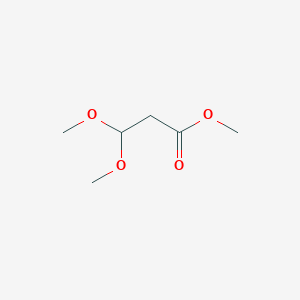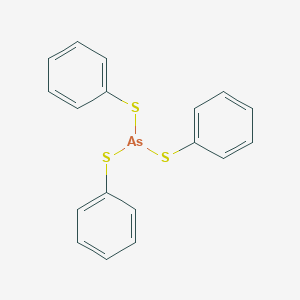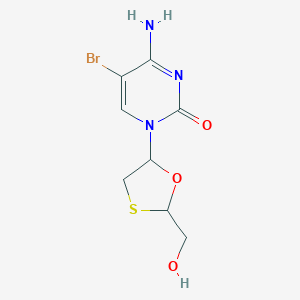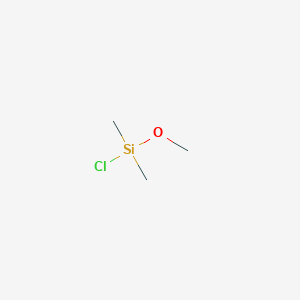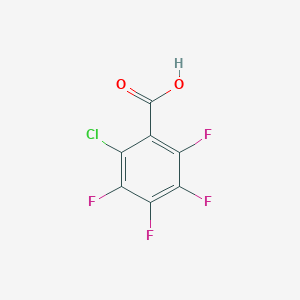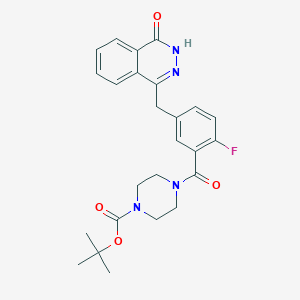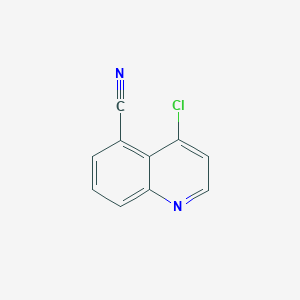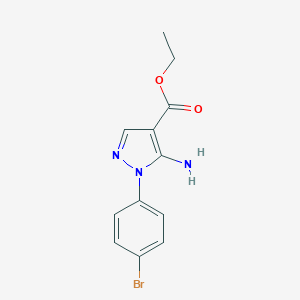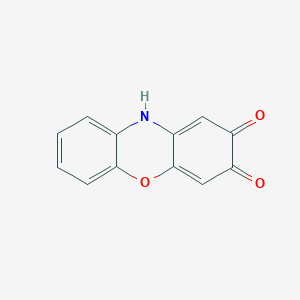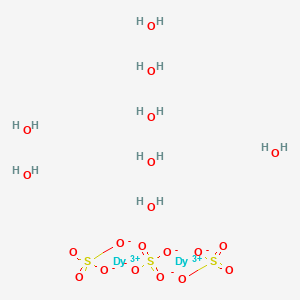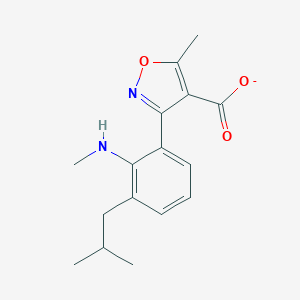
2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate, also known as MMIPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of isoxazole derivatives and has been found to possess a range of biological activities that make it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate has been found to exhibit a range of biological activities that make it a promising candidate for drug development. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate has been found to enhance GABAergic neurotransmission and reduce glutamatergic neurotransmission, leading to its anticonvulsant and analgesic effects.
Efectos Bioquímicos Y Fisiológicos
2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate has been found to modulate the activity of several biochemical and physiological pathways in the body. It has been shown to reduce the production of reactive oxygen species and lipid peroxidation, which are implicated in the development of neurodegenerative disorders. Additionally, 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate has been found to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate in lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate has a low toxicity profile, making it a safe compound to work with. However, one limitation of using 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several potential future directions for research on 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate may have applications in the treatment of epilepsy and chronic pain. Further research is needed to fully understand the mechanisms of action of 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate involves the reaction of 3-phenyl-2-propynoic acid with methylamine, followed by the addition of 2-methyl-2-(methylamino)propanol and 2,4-pentanedione. This reaction results in the formation of 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate as a white crystalline solid with a high degree of purity.
Propiedades
Número CAS |
135588-54-4 |
|---|---|
Nombre del producto |
2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate |
Fórmula molecular |
C16H19N2O3- |
Peso molecular |
287.33 g/mol |
Nombre IUPAC |
5-methyl-3-[2-(methylamino)-3-(2-methylpropyl)phenyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c1-9(2)8-11-6-5-7-12(14(11)17-4)15-13(16(19)20)10(3)21-18-15/h5-7,9,17H,8H2,1-4H3,(H,19,20)/p-1 |
Clave InChI |
JAUBDTZVXUZKFD-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=NO1)C2=CC=CC(=C2NC)CC(C)C)C(=O)[O-] |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=CC(=C2NC)CC(C)C)C(=O)[O-] |
Otros números CAS |
135588-54-4 |
Sinónimos |
2'-(N-methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate NMMPMPCH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



